1,4-dithiophen-2-yl-2,5-dihydropyrrolo[3,4-c]pyrrole-3,6-dione
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Overview
Description
1,4-dithiophen-2-yl-2,5-dihydropyrrolo[3,4-c]pyrrole-3,6-dione . It is a chemical compound with the molecular formula C14H8N2O2S2 and a molecular weight of 300.35 g/mol . This compound is characterized by its black crystalline powder form and is known for its high purity, typically greater than 95% .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dithiophen-2-yl-2,5-dihydropyrrolo[3,4-c]pyrrole-3,6-dione involves the reaction of thiophene derivatives with pyrrole derivatives under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation. The reaction conditions include maintaining a temperature range of 50-100°C and using solvents such as dimethylformamide or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the product through recrystallization or chromatography to achieve the desired purity levels. The use of high-performance liquid chromatography (HPLC) is common in the purification process to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,4-dithiophen-2-yl-2,5-dihydropyrrolo[3,4-c]pyrrole-3,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the thiophene rings are replaced with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted thiophene derivatives.
Scientific Research Applications
1,4-dithiophen-2-yl-2,5-dihydropyrrolo[3,4-c]pyrrole-3,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of organic semiconductors and conductive polymers.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases due to its unique chemical structure.
Industry: Utilized in the production of advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1,4-dithiophen-2-yl-2,5-dihydropyrrolo[3,4-c]pyrrole-3,6-dione involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved include the modulation of oxidative stress and the inhibition of certain enzymatic reactions.
Comparison with Similar Compounds
Similar Compounds
1,4-dithiophen-2-yl-2,5-dihydropyrrolo[3,4-c]pyrrole-3,6-dione: is similar to other thiophene-based compounds such as and .
Uniqueness
The uniqueness of this compound lies in its specific arrangement of thiophene rings and pyrrole core, which imparts distinct electronic and optical properties. This makes it particularly valuable in the development of advanced materials and electronic devices.
Properties
IUPAC Name |
1,4-dithiophen-2-yl-2,5-dihydropyrrolo[3,4-c]pyrrole-3,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O2S2/c17-13-9-10(12(16-13)8-4-2-6-20-8)14(18)15-11(9)7-3-1-5-19-7/h1-6H,(H,15,18)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUHGBNJJRTMIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C3C(=C(NC3=O)C4=CC=CS4)C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C2=C3C(=C(NC3=O)C4=CC=CS4)C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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